4-Fluorobenzo[d]isoxazol-3(2H)-one
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Overview
Description
4-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that features a fluorine atom attached to a benzene ring fused with an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorobenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to produce the isoxazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzo[d]isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the fluorine substituent.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, halogen, or nitro groups .
Scientific Research Applications
4-Fluorobenzo[d]isoxazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-Fluorobenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. For instance, derivatives of isoxazole have been shown to target viral nucleoproteins, making them potential antiviral agents .
Comparison with Similar Compounds
- 4-Fluorobenzo[d]isoxazol-3-amine
- 6-Fluorobenzo[d]isoxazol-3-yl derivatives
- Phenothiazine-sulfonamide based isoxazole derivatives
Comparison: 4-Fluorobenzo[d]isoxazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other isoxazole derivatives, it may exhibit distinct properties and applications, particularly in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-fluoro-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMXJMFSONZHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473429 |
Source
|
Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178747-83-6 |
Source
|
Record name | 4-Fluorobenzo[d]isoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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